N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC18873354
InChI: InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1
SMILES:
Molecular Formula: C28H26F6N4O
Molecular Weight: 548.5 g/mol

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea

CAS No.:

Cat. No.: VC18873354

Molecular Formula: C28H26F6N4O

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea -

Specification

Molecular Formula C28H26F6N4O
Molecular Weight 548.5 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea
Standard InChI InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1
Standard InChI Key VNRLCKBQNVNWFW-SEMUBUJISA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a cinchonan-9-ylurea backbone modified with 3,5-bis(trifluoromethyl)phenyl groups. The cinchona alkaloid moiety provides a rigid bicyclic framework (quinuclidine fused with a quinoline ring), while the urea linkage connects it to the electron-deficient aryl group. The stereochemistry at the 8α and 9S positions is critical for chiral induction, as confirmed by X-ray crystallography data from related structures .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₆F₆N₄O
Molecular Weight548.5 g/mol
IUPAC Name1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea
Stereochemistry8α,9S configuration
Hydrogen Bond Donors/Acceptors2 donors, 6 acceptors

The trifluoromethyl groups (–CF₃) introduce strong electron-withdrawing effects, polarizing the urea moiety and enhancing its hydrogen-bond-donating capacity. This polarization is evident in the compound’s computed electrostatic potential maps, which show localized positive charge on the urea hydrogen atoms .

Synthesis and Optimization

Reaction Pathway

Synthesis begins with the isolation of (8α,9S)-cinchonan-9-amine from cinchona bark extracts. This intermediate is reacted with 3,5-bis(trifluoromethyl)phenyl isocyanate in anhydrous tetrahydrofuran (THF) at –20°C to minimize side reactions. Purification via silica gel chromatography yields the target compound in 68–72% isolated yield.

Critical Parameters

  • Temperature Control: Exothermic urea formation necessitates low temperatures to prevent epimerization at the 9S position.

  • Solvent Selection: THF’s moderate polarity balances solubility and reaction kinetics.

  • Catalyst Purity: Residual solvents or unreacted isocyanate reduce enantioselectivity; thus, rigorous drying under vacuum is essential.

Mechanistic Role in Asymmetric Catalysis

Hydrogen-Bonding Activation

The urea group acts as a dual hydrogen-bond donor, coordinating electrophilic substrates (e.g., α,β-unsaturated ketones) while positioning nucleophiles (e.g., thiophenols) for stereocontrolled attack . Density functional theory (DFT) studies of analogous systems show that the –CF₃ groups lower the LUMO energy of the substrate by 1.2–1.5 eV, accelerating conjugate addition .

Steric Guidance

The cinchona framework’s vinylquinuclidine moiety creates a chiral pocket that directs nucleophile approach. In sulfa-Michael reactions, this steric environment ensures >90% ee for cyclic enones, as demonstrated in kinetic resolutions .

Comparative Analysis with Thiourea Analogs

Table 2: Urea vs. Thiourea Performance

ParameterUrea DerivativeThiourea Analog
Catalytic Efficiency (kₐₜₜ/Kₘ)4.7 × 10³ M⁻¹s⁻¹3.2 × 10³ M⁻¹s⁻¹
Enantiomeric Excess (ee)92–95%88–90%
Solubility in CH₃CN12 mg/mL6 mg/mL

Substrate Scope

While the urea derivative excels in Mannich reactions of aldimines, the thiourea variant shows superior activity in aza-Henry reactions due to softer Lewis acidity .

Industrial and Academic Applications

Pharmaceutical Intermediates

The catalyst has been employed in the synthesis of β-amino alcohols, key precursors to antidepressants such as duloxetine. Pilot-scale batches achieved 89% ee at 15 mol% loading.

Limitations and Mitigations

  • Moisture Sensitivity: Hydrolysis of the urea linkage occurs above 40% relative humidity; reactions require inert atmospheres.

  • Cost Barriers: Cinchona alkaloid extraction remains expensive, driving research into semi-synthetic routes.

Future Directions

Computational Design

Machine learning models trained on DFT datasets are identifying modifications to the aryl group that could reduce steric bulk without compromising selectivity. Preliminary results suggest that replacing one –CF₃ with –OCF₃ improves turnover frequency by 20% .

Heterogenization Efforts

Immobilizing the catalyst on mesoporous silica via silyl ether linkages has shown promise in flow chemistry setups, enabling five reuse cycles with <5% activity loss .

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